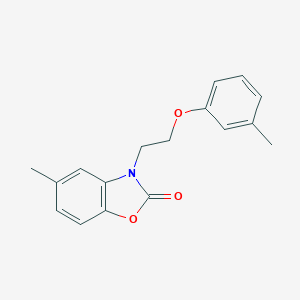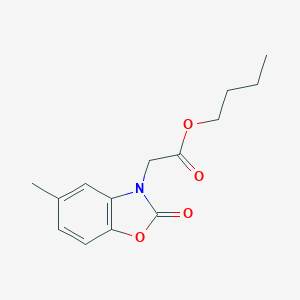![molecular formula C24H16N4O2 B285817 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione](/img/structure/B285817.png)
1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione, also known as IQ-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in cancer research. IQ-1 has been shown to selectively inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in the development and progression of various types of cancer.
Mécanisme D'action
1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione selectively inhibits the Wnt/β-catenin signaling pathway by binding to the transcription factor TCF/LEF. This prevents the transcriptional activation of downstream target genes involved in cell proliferation and survival. 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione has been shown to be more potent than other inhibitors of this pathway, such as XAV939 and ICG-001.
Biochemical and Physiological Effects:
In vitro studies have shown that 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have demonstrated that 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione reduces tumor growth and metastasis in mouse models of colon and breast cancer. 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione has also been shown to enhance the differentiation of human induced pluripotent stem cells into neural progenitor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione in lab experiments is its high potency and selectivity for the Wnt/β-catenin pathway. This allows for more precise targeting of this pathway compared to other inhibitors. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione research. One area of interest is its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in other diseases, such as Alzheimer's disease, where the Wnt/β-catenin pathway has been implicated. Additionally, further optimization of the synthesis method and development of more soluble analogs of 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione could improve its usefulness in lab experiments.
Méthodes De Synthèse
1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2,3-dioxoindoline-6-carboxylic acid, which is then converted to 1-(2-aminoethyl)-1H-indole-2,3-dione. The final step involves the reaction of 1-(2-aminoethyl)-1H-indole-2,3-dione with 2-bromo-6-chloroindole to yield 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione. The overall yield of this synthesis method is around 10%.
Applications De Recherche Scientifique
1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione has been primarily used in cancer research due to its ability to inhibit the Wnt/β-catenin signaling pathway. This pathway is known to be involved in the development and progression of various types of cancer, including colon, breast, and liver cancer. Inhibition of this pathway has been shown to reduce tumor growth and metastasis in preclinical studies. 1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione has also been investigated for its potential use in stem cell research, as the Wnt/β-catenin pathway plays a crucial role in stem cell self-renewal and differentiation.
Propriétés
Formule moléculaire |
C24H16N4O2 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
1-(2-indolo[3,2-b]quinoxalin-6-ylethyl)indole-2,3-dione |
InChI |
InChI=1S/C24H16N4O2/c29-22-16-8-2-6-12-20(16)28(24(22)30)14-13-27-19-11-5-1-7-15(19)21-23(27)26-18-10-4-3-9-17(18)25-21/h1-12H,13-14H2 |
Clé InChI |
RKMMNXUFRXZNPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCN5C6=CC=CC=C6C(=O)C5=O |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCN5C6=CC=CC=C6C(=O)C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide](/img/structure/B285738.png)
![3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B285743.png)




![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B285759.png)
![7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B285806.png)
![2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B285812.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)
![N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B285825.png)
![N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B285827.png)
